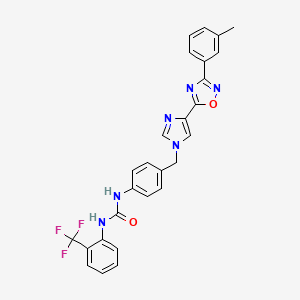

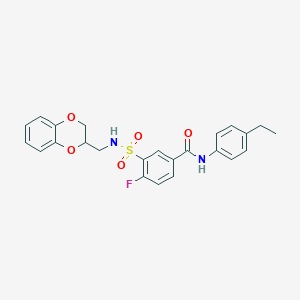

![molecular formula C12H18N2O6S B2624334 methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate CAS No. 868213-99-4](/img/structure/B2624334.png)

methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Carbamates, such as “methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate”, can be synthesized by carbamoylation . This process involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Methyl carbamate is an economical carabamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure .

Molecular Structure Analysis

The molecular formula of “methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate” is C12H18N2O6S. Its molecular weight is 318.34.

Chemical Reactions Analysis

Carbamates are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .

Physical And Chemical Properties Analysis

“Methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate” is a solid compound. Its molecular weight is 318.34.

Aplicaciones Científicas De Investigación

Polymer Chemistry and Reactive Polymers

Methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate can serve as a precursor for functional (meth)acrylates. These reactive esters play a crucial role in the synthesis of cross-linked (insoluble) bead-structured resins containing chemically reactive functional groups. Researchers utilize these polymers as polymeric reagents or supports in biochemical and chemical applications . The compound’s structure allows for easy modification, making it valuable in designing functional polymers.

Organosulfur Compounds with Biological Activity

Exploring the biological potential of organosulfur compounds is essential. While not directly studied for methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate, related compounds have shown promise. For instance, 3-bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)-4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide exhibited good biological activity . Researchers might investigate similar properties for our compound.

Anti-HIV Activity

Indole derivatives, structurally related to our compound, have been screened for anti-HIV activity. Although not directly tested, exploring the potential of methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate against HIV replication could be an interesting avenue . Its unique structure may interact with viral enzymes or receptors.

Mecanismo De Acción

Direcciones Futuras

The future directions in the field of carbamates could involve the development of more efficient and environmentally friendly synthesis methods . For example, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .

Propiedades

IUPAC Name |

methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6S/c1-18-11(19-2)8-13-21(16,17)10-6-4-9(5-7-10)14-12(15)20-3/h4-7,11,13H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPRBTYRXHTFPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2624254.png)

![2,6-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2624255.png)

![3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2624257.png)

![N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2624260.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetonitrile](/img/structure/B2624266.png)

![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B2624267.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2624268.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624270.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2624273.png)